molecular formula C33H61N11O11 B12581962 Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine CAS No. 608138-55-2

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine

Cat. No.: B12581962
CAS No.: 608138-55-2
M. Wt: 787.9 g/mol
InChI Key: ZLXIYOQLOHNDAC-JAQHOKASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine is a peptide compound composed of eight amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required purity, yield, and cost considerations.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.

Scientific Research Applications

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.

    Industry: Utilized in the development of biocompatible materials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and biochemical reactions. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medical nutrition.

    Semaglutide intermediate P29: A peptide used in the synthesis of semaglutide, a drug for type 2 diabetes.

Uniqueness

Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in different scientific fields highlight its versatility and importance.

Properties

CAS No.

608138-55-2

Molecular Formula

C33H61N11O11

Molecular Weight

787.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H61N11O11/c1-3-18(2)27(32(53)42-21(10-12-24(37)46)29(50)43-22(33(54)55)11-13-25(38)47)44-30(51)20(9-5-7-15-35)40-28(49)19(8-4-6-14-34)41-31(52)23(17-45)39-26(48)16-36/h18-23,27,45H,3-17,34-36H2,1-2H3,(H2,37,46)(H2,38,47)(H,39,48)(H,40,49)(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,54,55)/t18-,19-,20-,21-,22-,23-,27-/m0/s1

InChI Key

ZLXIYOQLOHNDAC-JAQHOKASSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.